molecular formula C26H25N5O2S B418877 N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 332930-03-7

N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B418877
CAS No.: 332930-03-7
M. Wt: 471.6g/mol
InChI Key: CIGPROWIKAIMIA-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with a unique structure that includes a triazole ring, an acetamide group, and various aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Acetamide Group: The acetamide group is attached via an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]

Uniqueness

N-(4-Acetylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring, sulfanyl group, and acetamide moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

332930-03-7

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-18-7-6-8-22(15-18)27-16-24-29-30-26(31(24)23-9-4-3-5-10-23)34-17-25(33)28-21-13-11-20(12-14-21)19(2)32/h3-15,27H,16-17H2,1-2H3,(H,28,33)

InChI Key

CIGPROWIKAIMIA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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